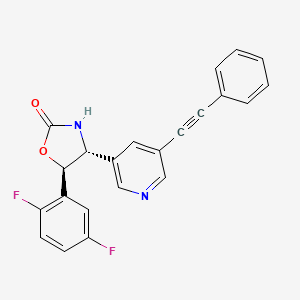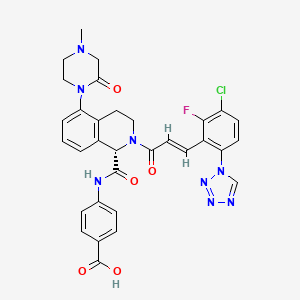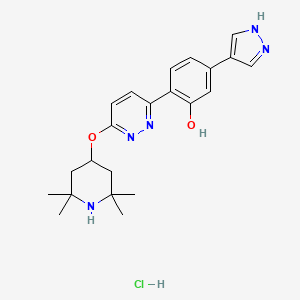
Branaplam hydrochloride
Übersicht
Beschreibung
Es wurde ursprünglich von Novartis zur Behandlung der spinalen Muskelatrophie (SMA) entwickelt und später für die Huntington-Krankheit untersucht . Branaplamhydrochlorid wirkt, indem es die Menge an funktionellem Überlebensmotorneuronprotein, das vom SMN2-Gen produziert wird, erhöht, indem es sein Spleißmuster modifiziert .
Herstellungsmethoden
Die Herstellung von Branaplamhydrochlorid umfasst mehrere synthetische Wege und Reaktionsbedingungen. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, einschließlich der Bildung von kristallinen Polymorphen und Salzen wie Hydrochlorid und Sulfat . Eine Methode beinhaltet die Kristallisation von Branaplamhydrochlorid aus Ethanol . Die gemeldete Ausbeute für Branaplamhydrochlorid in einigen Patenten ist relativ niedrig, etwa 9% .
Vorbereitungsmethoden
The preparation of branaplam hydrochloride involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, including the formation of crystalline polymorphs and salts such as hydrochloride and sulfate . One method involves crystallizing this compound from ethanol . The reported yield for this compound in some patents is relatively low, around 9% .
Analyse Chemischer Reaktionen
Branaplamhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen verschiedene Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Branaplamhydrochlorid wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von neurologischen Erkrankungen untersucht. Es wurde in klinischen Studien für spinale Muskelatrophie und Huntington-Krankheit untersucht . In präklinischen Studien zeigte Branaplamhydrochlorid vielversprechende Ergebnisse bei der Förderung der Aufnahme von Pseudoexons in das primäre Transkript, wodurch die Spiegel des mutierten Huntingtin-Proteins bei der Huntington-Krankheit reduziert wurden . Zusätzlich wurde es auf seine Auswirkungen auf die Neurogenese bei jungen Tieren untersucht .
Wirkmechanismus
Der Wirkmechanismus von Branaplamhydrochlorid beinhaltet die Modifizierung des Spleißmusters des SMN2-Gens, um die Produktion von funktionellem Überlebensmotorneuronprotein zu erhöhen . Im Zusammenhang mit der Huntington-Krankheit reduziert Branaplamhydrochlorid den Spiegel des mutierten Huntingtin-Proteins, indem es die mRNA-Spleißung stört . Diese Modulation der mRNA-Spleißung ist ein Schlüsselaspekt seines therapeutischen Potenzials.
Wirkmechanismus
The mechanism of action of branaplam hydrochloride involves modifying the splicing pattern of the SMN2 gene to increase the production of functional survival motor neuron protein . In the context of Huntington’s disease, this compound reduces levels of the mutant huntingtin protein by interfering with mRNA splicing . This modulation of mRNA splicing is a key aspect of its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Branaplamhydrochlorid ist in seinem dualen Wirkmechanismus einzigartig, da es an RNA auf zwei verschiedene Arten bindet, im Gegensatz zu anderen Verbindungen wie Risdiplam, die nur auf eine Weise bindet . Ähnliche Verbindungen umfassen andere SMN2-Spleißmodulatoren wie Risdiplam und Antisense-Oligonukleotide, die in der Gentherapie verwendet werden . Diese Verbindungen teilen das Ziel, die Produktion von funktionellem Überlebensmotorneuronprotein zu erhöhen, unterscheiden sich jedoch in ihren spezifischen Mechanismen und molekularen Zielstrukturen.
Eigenschaften
IUPAC Name |
5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2.ClH/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15;/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIMIVJABPKGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562338-39-9 | |
| Record name | Branaplam hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BRANAPLAM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317C6VX21O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide](/img/structure/B606254.png)
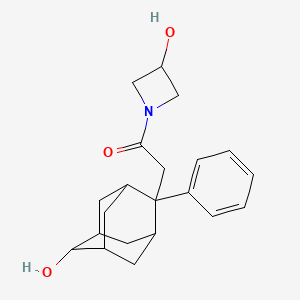
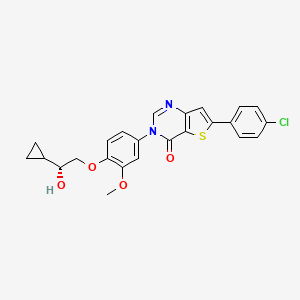
![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride](/img/structure/B606259.png)

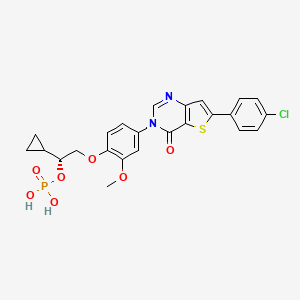

![(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606267.png)
![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)
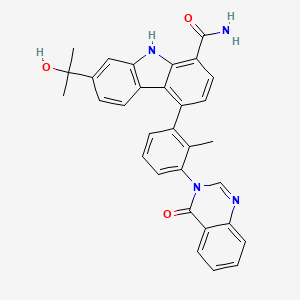
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606274.png)
